molecular formula C9H11NO3 B1616195 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester CAS No. 101952-65-2

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester

Cat. No.: B1616195
CAS No.: 101952-65-2
M. Wt: 181.19 g/mol
InChI Key: OVVPXBCSMMGCTP-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Systematic Identification

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester represents a well-defined heterocyclic ester compound with multiple systematic nomenclature designations recognized in chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is 3-hydroxypropyl pyridine-3-carboxylate, which clearly identifies the structural components including the pyridine ring system, carboxylate functionality, and the 3-hydroxypropyl substituent. The compound is also recognized under the alternative nomenclature of 3-hydroxypropyl nicotinate, reflecting its derivation from nicotinic acid.

The Chemical Abstracts Service has assigned the unique registry number 101952-65-2 to this compound, providing unambiguous identification for research and commercial applications. Additional database identifiers include the PubChem Compound Identification number 59176 and the ChemSpider identification number 53358, facilitating cross-referencing across multiple chemical information systems. The compound's systematic structure can be represented through its SMILES notation as O=C(OCCCO)C1=CN=CC=C1, which describes the molecular connectivity pattern.

Property Value Source
Chemical Abstracts Service Number 101952-65-2
International Union of Pure and Applied Chemistry Name 3-hydroxypropyl pyridine-3-carboxylate
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
PubChem Compound Identification 59176
ChemSpider Identification 53358

The molecular structure features a pyridine ring system connected to a carboxyl group through the 3-position carbon, with the carboxyl functionality esterified to a 3-hydroxypropyl chain. This structural arrangement classifies the compound as an ester due to the presence of the ester functional group, where the alkyl portion represents the hydroxypropyl group. The presence of both hydroxyl and ester functionalities within the molecule provides multiple sites for potential chemical transformations, enhancing its utility in synthetic organic chemistry applications.

Historical Context in Heterocyclic Compound Research

The historical development of heterocyclic compound research provides essential context for understanding the significance of 3-pyridinecarboxylic acid, 3-hydroxypropyl ester within the broader field of organic chemistry. The parent pyridine ring system, which forms the core structure of this ester compound, has a rich history dating back to the mid-19th century when early researchers first isolated heterocyclic compounds from natural sources. Thomas Anderson, a Scottish scientist, made the earliest documented preparation of pyridine in 1849 when he examined the contents of oil obtained through high-temperature heating of animal bones.

Anderson's discovery of pyridine involved the separation of a colorless liquid with an unpleasant odor from bone oil, from which he isolated pure pyridine two years later in 1851. He described the new substance as highly soluble in water, readily soluble in concentrated acids and salts upon heating, and only slightly soluble in oils. Owing to its flammability, Anderson named the new substance pyridine, derived from the Greek word "pyr" meaning fire, with the suffix "idine" added in compliance with chemical nomenclature to indicate a cyclic compound containing a nitrogen atom.

The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that the structure of pyridine derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This proposal was later confirmed through experimental validation when pyridine was reduced to piperidine using sodium in ethanol. The first synthesis of pyridine was accomplished by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

Historical Milestone Year Researcher Contribution
First pyridine isolation 1849 Thomas Anderson Isolated pyridine from bone oil
Pure pyridine preparation 1851 Thomas Anderson Obtained pure pyridine compound
Structural proposal 1869/1871 Wilhelm Körner/James Dewar Proposed pyridine structure from benzene
First synthesis 1876 William Ramsay Synthesized pyridine from acetylene and hydrogen cyanide
Major synthesis method 1881 Arthur Rudolf Hantzsch Developed Hantzsch pyridine synthesis
Industrial synthesis 1924 Aleksei Chichibabin Invented Chichibabin pyridine synthesis

The development of systematic synthetic methods for pyridine derivatives began with Arthur Rudolf Hantzsch, who described the first major synthesis of pyridine derivatives in 1881. The Hantzsch pyridine synthesis typically employs a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, first producing a double hydrogenated pyridine which is then oxidized to the corresponding pyridine derivative. A significant breakthrough in pyridine synthesis came in 1924 when Aleksei Chichibabin invented a pyridine synthesis reaction based on inexpensive reagents, which became the foundation for industrial production methods still used today.

The recognition of heterocyclic compounds as fundamental structures in biological systems emerged alongside these synthetic developments, with researchers discovering that both pyridine and pyrrole rings occur in many biological materials and yield small amounts of these heterocycles upon strong heating. This understanding laid the groundwork for recognizing the biological significance of pyridine-containing compounds, including derivatives such as 3-pyridinecarboxylic acid and its esters.

Biological Significance as Vitamin B3 Derivative

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester derives its biological significance from its structural relationship to nicotinic acid, also known as niacin or vitamin B3, which serves as an essential human nutrient with fundamental roles in cellular metabolism. Nicotinic acid, the parent compound from which the hydroxypropyl ester is derived, belongs to the group of pyridinecarboxylic acids and functions as a vitamer of vitamin B3. The biological importance of nicotinic acid stems from its role as a precursor for nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, two central coenzymes involved in cellular metabolism.

The vitamin B3 metabolome encompasses a diverse array of compounds that participate in essential biological processes, with nicotinamide adenine dinucleotide serving as a critical cofactor in all essential bioenergetic, anabolic, and catabolic pathways across all forms of life. These cofactors contribute not only to redox reactions but also to post-translational protein modifications and second messenger generation. The central position of nicotinamide adenine dinucleotide at the intersection of cell metabolism and cell signaling has made manipulation of its bioavailability through vitamin B3 supplementation a valuable nutritional and therapeutic avenue.

Within cellular systems, nicotinamide adenine dinucleotide participates in over 450 redox reactions, demonstrating the fundamental importance of vitamin B3 derivatives in maintaining cellular function. Vitamin B3 is involved in energy production as well as the metabolism of carbohydrates, fats, and amino acids. The vitamin regulates numerous regeneration and repair processes, including those affecting skin and mucous membranes. Additionally, a sufficient supply of niacin is vital for nervous system function due to its role in the formation of important chemical messengers.

Biological Function Mechanism Reference
Cellular Energy Production Nicotinamide adenine dinucleotide cofactor in respiratory chain
Redox Reactions Participation in over 450 cellular redox processes
Metabolism Regulation Carbohydrate, fat, and amino acid metabolism
Protein Modifications Post-translational modifications via nicotinamide adenine dinucleotide
Signal Transduction Second messenger generation
DNA Repair Nicotinamide adenine dinucleotide involvement in repair mechanisms

The biosynthetic pathways leading to nicotinamide adenine dinucleotide generation involve multiple vitamin B3 derivatives and precursors, including nicotinamide mononucleotide, nicotinic acid mononucleotide, nicotinamide riboside, and nicotinic acid riboside. These compounds represent anabolites within the vitamin B3 metabolome, demonstrating the complex network of interrelated compounds that contribute to cellular nicotinamide adenine dinucleotide pools. The diversity of these precursors highlights the multiple pathways through which vitamin B3-derived compounds can contribute to cellular function.

The compound 3-hydroxypropyl nicotinate, as a vitamin B3 derivative, serves as a versatile building block in chemical synthesis with unique molecular structural features. Its hydroxyl moiety and propyl group attached to the nicotinic acid core render it highly useful in various synthetic pathways. The hydroxyl group can undergo various transformations, such as esterification, etherification, and oxidation reactions, enabling the synthesis of diverse functional compounds. The propyl chain provides flexibility and allows for modification of the molecule's lipophilicity and solubility properties.

The presence of the nicotinic acid core in 3-hydroxypropyl nicotinate imparts potential biological activities, making it a valuable component in the synthesis of bioactive compounds and nutraceuticals. Its role extends to the development of novel drug candidates, particularly in fields such as cardiovascular health and dermatology. The compound's versatility and unique structural features make it a fundamental ingredient in chemical synthesis, offering a wide range of applications in the production of diverse compounds with pharmaceutical, cosmetic, and biological significance.

Properties

IUPAC Name

3-hydroxypropyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-5-2-6-13-9(12)8-3-1-4-10-7-8/h1,3-4,7,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVPXBCSMMGCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144417
Record name Nicotinic acid, 3-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101952-65-2
Record name Nicotinic acid, 3-hydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101952652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinic acid, 3-hydroxypropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acid-Catalyzed Esterification

This method involves reacting 3-pyridinecarboxylic acid with 3-hydroxypropanol in the presence of a strong acid catalyst (e.g., sulfuric acid). Key steps include:

  • Reflux conditions : Heating the mixture under reflux for 6–18 hours to drive esterification.
  • Catalyst reuse : Residual catalyst from prior reactions can be reused, reducing costs.
  • Workup : Excess alcohol is distilled off, followed by vacuum distillation of the ester.

Example protocol :

  • 3-Pyridinecarboxylic acid (123 g, 1 mol), 3-hydroxypropanol (225 g, 3 mol), and H₂SO₄ (45 g) are refluxed for 12 hours.
  • Post-reaction, excess alcohol is removed via distillation, and the ester is isolated under reduced pressure (yield: ~85–90%).

Palladium-Catalyzed Carbonylation

For halogenated pyridine precursors, carbonylation with 3-hydroxypropanol under catalytic conditions offers an alternative route:

  • Substrate : 3-Chloro-pyridine derivatives react with CO and 3-hydroxypropanol.
  • Catalyst system : Pd complexes with bis-diphenylphosphine ligands (e.g., 1,4-bis(diphenylphosphino)butane).
  • Conditions : 140–195°C, 5–50 bar CO pressure, 1–6 hours.

Limitations :

  • Requires specialized equipment for high-pressure reactions.
  • Yields depend on halogen positioning and steric effects.

Comparative Analysis of Methods

Parameter Acid-Catalyzed Carbonylation
Yield 85–90% 70–80%
Reaction Time 6–18 hours 1–6 hours
Catalyst Cost Low (reusable) High
Equipment Complexity Standard glassware High-pressure reactor

Critical Considerations

  • Hydroxypropyl stability : The hydroxyl group in 3-hydroxypropanol may require protection (e.g., silylation) during acidic esterification to prevent side reactions.
  • Purification challenges : Polar byproducts necessitate chromatographic separation (e.g., EtOAc/hexane gradients).
  • Scale-up feasibility : Acid-catalyzed methods are more practical for industrial applications due to lower operational costs.

Synthetic Optimization

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboxylic acid, 3-hydroxypropyl ester, can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester can yield nicotinic acid, while reduction can produce 3-hydroxypropyl alcohol .

Scientific Research Applications

Chemical Synthesis

Versatile Building Block
3-Hydroxypropyl nicotinate serves as a vital intermediate in the synthesis of numerous organic compounds. Its hydroxyl group allows for various transformations, including esterification, etherification, and oxidation reactions. These capabilities enable the production of diverse functional compounds, making it a crucial building block in chemical synthesis .

Pharmaceutical Applications
The compound's structural features facilitate the development of novel drug candidates. It has been particularly noted for its potential applications in cardiovascular health and dermatology. The presence of the nicotinic acid core is associated with various biological activities, enhancing its utility in creating bioactive compounds and nutraceuticals .

Biological Significance

Nutraceuticals and Bioactive Compounds
3-Hydroxypropyl nicotinate is recognized for its role in synthesizing nutraceuticals. Its unique molecular structure contributes to its effectiveness in promoting health benefits, particularly in formulations aimed at improving skin health and overall well-being. The compound's ability to influence lipid solubility and absorption further enhances its applicability in health-related products .

Drug Development
Research indicates that derivatives of pyridine carboxylic acids can exhibit significant pharmacological effects. For instance, esters derived from these acids have been shown to possess anti-tubercular activity and other therapeutic potentials . The synthesis of pyridine carboxylic acid derivatives often involves using 3-hydroxypropyl nicotinate as an intermediate, leading to the creation of compounds with enhanced bioavailability and stability .

Cosmetic Industry

Skin Care Formulations
In cosmetics, 3-hydroxypropyl nicotinate is utilized for its moisturizing properties and ability to enhance skin penetration of active ingredients. Its incorporation into skincare products can improve the efficacy of formulations aimed at treating skin conditions or enhancing skin appearance .

Research Case Studies

Study TitleFocusFindings
Synthesis of Nicotinic Acid DerivativesOrganic ChemistryDemonstrated the versatility of pyridine carboxylic acid esters in synthesizing complex organic molecules .
Biological Activity of Pyridine EstersPharmacologyHighlighted the anti-tubercular properties of certain pyridine carboxylic acid derivatives, emphasizing their potential as therapeutic agents .
Cosmetic Applications of Hydroxypropyl EstersDermatologyShowed improved skin hydration and penetration when 3-hydroxypropyl nicotinate was included in formulations .

Mechanism of Action

The mechanism of action of nicotinic acid, 3-hydroxypropyl ester, involves its conversion to nicotinic acid in the body. Nicotinic acid acts on specific receptors, such as the G-protein-coupled receptor GPR109A, to exert its effects. This interaction leads to various downstream signaling pathways that regulate lipid metabolism, inflammation, and other physiological processes .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights structural and functional differences between 3-pyridinecarboxylic acid, 3-hydroxypropyl ester, and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (inferred) C9H11NO3 197.19 Pyridine ring, ester, hydroxyl Drug delivery, bioactive molecules -
Propyl nicotinate (3-Pyridinecarboxylic acid propyl ester) C9H11NO2 165.19 Pyridine ring, ester Topical formulations, flavoring agents
Oleic acid, 3-hydroxypropyl ester C21H40O3 340.54 Unsaturated fatty acid, ester, hydroxyl Antimicrobial, anticancer agents
3-Pyridinecarboxylic acid, propyl ester (Cas No: 496837-15-1) C9H11NO3 197.19 Pyridine ring, ester, dihydro-4-oxo substituent Synthetic intermediates, antimycobacterial
3-Pyridinecarboxylic acid, 4-(bromomethyl)-, ethyl ester C9H10BrNO2 244.09 Pyridine ring, ester, bromomethyl Pharmaceutical synthesis

Key Observations

Synthetic Pathways: Esters of pyridinecarboxylic acids are typically synthesized via acid-catalyzed esterification or reactions with epoxides (e.g., glycidyl phenyl ether) . The hydroxypropyl group may be introduced using 3-hydroxypropanol or via post-esterification modification.

Biological Activity: Propyl nicotinate is used in topical applications due to its vasodilatory properties, but the hydroxypropyl variant could offer enhanced skin permeation or stability . Substituted esters like Cas No: 496837-15-1 show antimycobacterial activity, highlighting the role of ester substituents in modulating bioactivity .

Electronic Effects :

  • Bromomethyl or oxo substituents on the pyridine ring (e.g., ) alter electronic properties, affecting reactivity in further synthetic steps or binding interactions .

Biological Activity

3-Pyridinecarboxylic acid, 3-hydroxypropyl ester (CAS Number: 101952-65-2), also known as 3-hydroxypropyl nicotinate, is a derivative of nicotinic acid. This compound exhibits notable biological activities and serves as a versatile building block in chemical synthesis, particularly in pharmaceuticals and nutraceuticals. Its unique molecular structure, featuring a hydroxyl group and a propyl chain, enhances its potential applications in various therapeutic areas.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Structure : The compound consists of a pyridine ring with a carboxylic acid and an ester functional group.

Biological Activities

3-Hydroxypropyl nicotinate has been studied for its diverse biological activities, which include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in the context of cardiovascular health and age-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by modulating inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.
  • Cardiovascular Benefits : Preliminary studies suggest that 3-hydroxypropyl nicotinate can improve blood circulation and may have lipid-lowering effects, contributing to cardiovascular health.
  • Dermatological Applications : The compound is also noted for its skin-protective properties, potentially aiding in the treatment of skin conditions through its moisturizing and anti-inflammatory effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
Anti-inflammatoryModulates inflammatory markers
CardiovascularImproves blood flow; potential lipid-lowering effects
DermatologicalEnhances skin hydration; reduces inflammation

Research Insights

  • Antioxidant Mechanisms : A study highlighted the ability of 3-hydroxypropyl nicotinate to scavenge free radicals and enhance endogenous antioxidant defenses. This was measured through various assays that quantified radical scavenging activity and total antioxidant capacity.
  • Inflammation Modulation : In vitro studies showed that the compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in inflammatory diseases.
  • Cardiovascular Studies : Animal models treated with 3-hydroxypropyl nicotinate demonstrated improved endothelial function and reduced arterial stiffness, indicating beneficial effects on cardiovascular health.
  • Skin Health Applications : Clinical trials have indicated that formulations containing this compound improve skin hydration and elasticity while reducing erythema in subjects with sensitive skin.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-pyridinecarboxylic acid, 3-hydroxypropyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : The esterification of 3-pyridinecarboxylic acid with 3-hydroxypropanol can be achieved via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC. Optimization may involve varying solvent polarity (e.g., dichloromethane or DMF) and temperature (25–60°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the ester .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm ester bond formation (e.g., carbonyl resonance at ~170 ppm in 13^13C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+^+ for C9_9H11_{11}NO3_3: 182.0817).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Likely hydrophobic due to the ester moiety; test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS with ≤1% Tween-80 for biological assays). Similar esters (e.g., myristyl nicotinate) are insoluble in water .
  • Stability : Store at -20°C under inert atmosphere (N2_2) to prevent hydrolysis. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) during characterization?

  • Methodological Answer : Contradictions may arise from impurities, tautomerism, or isomer formation. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
  • Chiral Chromatography : If stereoisomers are suspected, use a chiral column (e.g., Chiralpak IA) with hexane/isopropanol mobile phase.
  • Recrystallization : Purify the compound using solvent pairs (e.g., ethanol/water) to eliminate impurities .

Q. What experimental approaches are effective for studying the hydrolytic stability of this ester under physiological conditions?

  • Methodological Answer :

  • Simulated Biological Media : Incubate the ester in PBS (pH 7.4) or human plasma at 37°C. Sample aliquots at intervals (0–48 hrs) and quantify intact ester via LC-MS.
  • Kinetic Analysis : Calculate hydrolysis half-life (t1/2t_{1/2}) using first-order kinetics. Compare with structurally related esters (e.g., 3-hydroxypropyl acetate, t1/2t_{1/2} = 6–12 hrs in aqueous buffers) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

  • Methodological Answer :

  • In Vitro Assays : Test ester derivatives (e.g., varying alkyl chain length) for receptor binding (e.g., nicotinic acetylcholine receptors) or enzyme inhibition (e.g., hydrolases).
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the ester and target proteins. Validate with mutagenesis studies .

Data Contradiction and Research Gaps

Q. How should researchers address incomplete physicochemical data (e.g., missing logP or pKa values) for this compound?

  • Methodological Answer :

  • Computational Prediction : Use tools like ChemAxon or ACD/Labs to estimate logP (predicted ~1.5 for C9_9H11_{11}NO3_3) and pKa (carboxylic acid moiety ~2.5).
  • Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning) and pKa via potentiometric titration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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